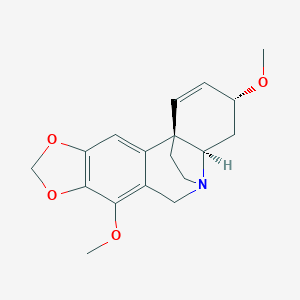
Buphanidrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buphanidrine is a bioactive alkaloid compound found in certain plant species, particularly in the bulbs of Boophone disticha. This compound has garnered interest due to its potential therapeutic properties, including cytotoxic effects against cancerous cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Buphanidrine typically involves the extraction from natural sources, such as Boophone disticha. The bulbs are separated, washed, and air-dried before being pulverized into a powder. The powder is then subjected to solvent extraction using chloroform, acetone, or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes, utilizing advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Buphanidrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine, under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Buphanidrine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.
Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxic properties.
Industry: Utilized in the development of pharmaceuticals and bioactive compounds.
Wirkmechanismus
Buphanidrine exerts its effects primarily through its interaction with cellular targets involved in cell proliferation and apoptosis. It is known to induce cytotoxicity in cancer cells by disrupting cellular processes and triggering programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buphanine: Another alkaloid found in Boophone disticha with similar cytotoxic properties.
Crinamidine: An alkaloid with known cytotoxic effects against cancer cells.
Uniqueness
Buphanidrine is unique due to its specific molecular structure and the particular pathways it targets in cancer cells. Its distinct mechanism of action and the specific cellular responses it induces set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1162-10-3 |
|---|---|
Molekularformel |
C18H21NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
(1S,13R,15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene |
InChI |
InChI=1S/C18H21NO4/c1-20-11-3-4-18-5-6-19(15(18)7-11)9-12-13(18)8-14-17(16(12)21-2)23-10-22-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3/t11-,15+,18+/m0/s1 |
InChI-Schlüssel |
RNEXSBPDDRJJIY-BKGUAONASA-N |
SMILES |
COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
Isomerische SMILES |
CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
Kanonische SMILES |
COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
Key on ui other cas no. |
1162-10-3 |
Synonyme |
buphanidrine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















